molecular formula C7H12N4O B1476146 1-(3-Azidoazetidin-1-yl)butan-1-one CAS No. 2097992-28-2

1-(3-Azidoazetidin-1-yl)butan-1-one

Cat. No.: B1476146
CAS No.: 2097992-28-2
M. Wt: 168.2 g/mol
InChI Key: UIZFBCYPIYQTNW-UHFFFAOYSA-N
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Description

1-(3-Azidoazetidin-1-yl)butan-1-one is a synthetic organic compound featuring an azetidine ring, a four-membered nitrogen heterocycle, which is a structure of significant interest in medicinal chemistry . The molecule is characterized by a ketone group linked to a butanone chain and an azido functional group on the azetidine ring. The presence of the azido group makes this compound a valuable building block for Click Chemistry applications, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows researchers to efficiently conjugate the molecule to alkyne-bearing substrates, facilitating the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), or the development of chemical probes. While specific biological data for this exact compound is not available, substituted azetidinones, in general, have been investigated for a range of pharmacological activities, highlighting the scaffold's relevance in drug discovery . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, considering the potential reactivity of the azide functional group.

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-7(12)11-4-6(5-11)9-10-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZFBCYPIYQTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 1-(3-Azidoazetidin-1-yl)butan-1-one typically proceeds via a multi-step process involving:

This approach exploits the reactivity of epoxides and azides to construct the azetidine ring bearing the azido substituent in a regio- and stereoselective manner.

Detailed Preparation Steps

Step 1: Epoxide Ring-Opening with Sodium Azide

  • Starting from an appropriate epoxide (e.g., substituted oxiranes or oxiranylmethyl derivatives), sodium azide is used to open the epoxide ring.
  • This nucleophilic ring-opening occurs regioselectively, leading to azido-hydroxyalkane intermediates.
  • The hydroxyl and azido groups are positioned to facilitate subsequent cyclization.

Step 2: Intramolecular Cyclization to Azetidine

  • The azido-hydroxyalkane intermediate undergoes intramolecular nucleophilic substitution under strongly basic conditions.
  • A superbase mixture such as lithium diisopropylamide (LDA) combined with potassium tert-butoxide (KOR) in tetrahydrofuran (THF) at low temperature (−78 °C) is employed.
  • This promotes regio- and diastereoselective cyclization to form the four-membered azetidine ring.
  • The reaction favors formation of the trans-azetidine isomer with high selectivity.
  • Alternative bases or conditions fail to produce the desired azetidine efficiently, highlighting the importance of these reaction parameters.

Step 3: Purification and Characterization

  • The azetidine product is isolated typically by column chromatography.
  • Diastereomers can be separated if formed, with trans isomers generally favored.
  • Spectroscopic methods such as ^1H NMR, ROESY, and NOESY confirm the stereochemistry of the azetidine ring.

Mechanistic Insights and Reaction Analysis

  • Quantum chemical calculations (Density Functional Theory) support the kinetic control of the ring-closure step.
  • The reaction proceeds via deprotonation at the benzylic position of the azido-hydroxyalkane intermediate, followed by nucleophilic attack on the epoxide carbon.
  • The calculated activation enthalpies and Gibbs free energies indicate that formation of the four-membered azetidine ring is kinetically favored over the thermodynamically more stable five-membered pyrrolidine alternatives.
  • The trans-azetidine isomer is more stable than the cis isomer due to reduced steric hindrance.
  • The reaction mechanism aligns with Baldwin’s rules for ring closure, and the presence of explicit solvent molecules and metal cations (Li^+ and K^+) in the model explains the regio- and stereoselectivity observed experimentally.

Representative Data Table: Thermodynamic Parameters of Ring-Closure (Example Compound 2d)

Product Isomer Activation Enthalpy ΔH‡ (kJ/mol) Activation Gibbs Free Energy ΔG‡ (kJ/mol) Reaction Enthalpy ΔH (kJ/mol) Reaction Gibbs Free Energy ΔG (kJ/mol)
trans-1-(azetidine) (1d-t) 50.5 58.0 −160.2 −152.4
cis-1-(azetidine) (1d-c) 65.6 67.7 −128.8 −120.8
trans-pyrrolidine (10d-t) 70.8 79.4 −267.1 −245.1
cis-pyrrolidine (10d-c) 77.1 80.8 −215.3 −205.9

Note: The four-membered azetidine ring formation has lower activation barriers compared to five-membered pyrrolidine rings, despite the latter being thermodynamically more stable, indicating kinetic control of the reaction.

Summary of Key Preparation Parameters

Parameter Details
Starting materials Substituted epoxides (oxiranes), sodium azide
Solvent Tetrahydrofuran (THF)
Base Lithium diisopropylamide (LDA) + potassium tert-butoxide (KOR) superbase
Temperature −78 °C (low temperature)
Reaction type Ring-opening (nucleophilic substitution), followed by intramolecular cyclization
Stereoselectivity High trans selectivity for azetidine ring
Purification Column chromatography
Characterization techniques ^1H NMR, ROESY, NOESY, LC–MS

Research Findings and Applications

  • The preparation method is scalable, demonstrated at 20 mmol scale with consistent yields.
  • Substituents on the starting materials influence yields and selectivity; electron-withdrawing groups may reduce nucleophilicity and yield.
  • The azido group allows further functionalization, making this compound a valuable building block in organic synthesis and medicinal chemistry.
  • The compound’s strained azetidine ring and azido functionality enable applications in drug discovery and polymer chemistry.

Chemical Reactions Analysis

1-(3-Azidoazetidin-1-yl)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group into an amine group.

    Substitution: The azido group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include sodium azide for ring-opening and various oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Azidoazetidin-1-yl)butan-1-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules due to its reactive azido group.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development.

    Polymer Chemistry: It is used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.

Mechanism of Action

The mechanism of action of 1-(3-Azidoazetidin-1-yl)butan-1-one involves its reactive azido group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Aminoazetidin-1-yl)butan-1-one (CAS 1411421-51-6)

  • Structural Differences: The amino (-NH₂) substituent replaces the azide (-N₃) group on the azetidine ring.
  • Reactivity and Applications: The amino group enables nucleophilic reactions, such as amide bond formation or Schiff base synthesis, for drug derivatization. In contrast, the azide group in 1-(3-azidoazetidin-1-yl)butan-1-one facilitates bioorthogonal click chemistry, offering faster and more selective coupling under mild conditions .
  • Availability : Both compounds are marketed by pharmaceutical suppliers at >95% purity, underscoring their roles in medicinal chemistry .

1-(3-Methoxyazetidin-1-yl)butan-1-one

  • Structural Differences : A methoxy (-OCH₃) group replaces the azide.
  • Synthesis and Stability :
    • Synthesized in 88% yield via coupling of 3-methoxyazetidine-HCl and butyric acid, indicating efficient production under standard conditions .
    • The electron-donating methoxy group enhances ring stability compared to the electron-withdrawing azide, which may increase susceptibility to ring strain or decomposition.

β-Keto Amines: Eutylone and Ethylphenidate

  • Structural Differences: These compounds feature benzodioxolyl or phenyl groups instead of azetidine and lack the azide moiety (e.g., Eutylone: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) .
  • Pharmacological Contrast: Eutylone and Ethylphenidate are psychoactive substances acting as stimulants or entactogens due to their β-keto-amine motifs and aromatic substituents . In contrast, azetidine derivatives like this compound are primarily synthetic intermediates, emphasizing divergent applications despite shared butanone backbones.

Comparative Data Table

Compound Name Substituent Molecular Formula CAS Number Yield/Purity Key Applications
This compound Azido (-N₃) C₇H₁₂N₄O Not Provided 95% purity Click chemistry, drug synthesis
1-(3-Aminoazetidin-1-yl)butan-1-one Amino (-NH₂) C₇H₁₄N₂O 1411421-51-6 95% purity Drug intermediates, amide synthesis
1-(3-Methoxyazetidin-1-yl)butan-1-one Methoxy (-OCH₃) C₈H₁₅NO₂ Not Provided 88% yield Organic synthesis, stable intermediates
Eutylone Benzodioxolyl, ethylamino C₁₅H₂₁NO₂ 57413-43-1 Not Provided Psychoactive research

Research Implications and Limitations

  • Structural Analysis : Tools like SHELX programs are critical for resolving molecular geometries of such compounds via X-ray crystallography, though specific structural data for this compound remains unreported in the provided evidence .
  • Knowledge Gaps: Synthetic routes, kinetic stability, and pharmacological profiles of this compound require further study. The evidence prioritizes commercial availability over mechanistic details .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Azidoazetidin-1-yl)butan-1-one, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves coupling azetidine derivatives with ketone precursors. Key steps include:

  • Azetidine functionalization : Introduce the azido group at the 3-position via nucleophilic substitution (e.g., NaN₃ in polar aprotic solvents like DMF) .
  • Ketone formation : Use a butanone backbone with activating groups to facilitate coupling.
  • Optimization : Control reaction temperature (0–25°C) and stoichiometry to avoid azide decomposition or undesired cyclization. Catalysts like Pd/C may enhance selectivity .
    • Critical Parameters : Monitor reaction progress via TLC or LC-MS to detect intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies azetidine ring protons (δ 3.5–4.5 ppm) and ketone carbonyl (δ 205–210 ppm). Azido groups (δ ~3.3 ppm) require careful integration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of N₂ from the azido group) .
  • IR Spectroscopy : Strong absorbance at ~2100 cm⁻¹ (N₃ stretch) and ~1700 cm⁻¹ (C=O) .

Q. How can reverse-phase HPLC be optimized for purity analysis of this compound?

  • Chromatographic Conditions :

  • Column : C18 stationary phase (e.g., Newcrom R1) with 5 μm particle size .
  • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 20 min.
  • Detection : UV at 254 nm for ketone/azide moieties. Retention time typically 12–15 min .

Advanced Research Questions

Q. How does the azetidine ring influence the compound’s reactivity in click chemistry applications?

  • Mechanistic Insight : The strained four-membered azetidine ring enhances reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The azido group acts as a dipolarophile, forming stable triazole adducts with alkynes.
  • Applications :

  • Bioconjugation : Attach fluorescent tags or biomolecules via triazole linkages .
  • Material Science : Incorporate into polymers for functionalized surfaces .
    • Challenges : Competing ring-opening reactions require inert conditions (argon atmosphere, dry solvents) .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Case Study : Discrepancies in enzyme inhibition assays may arise from:

  • Solubility Issues : Use DMSO stocks ≤0.1% to avoid solvent interference.
  • Metabolic Instability : Perform stability assays in liver microsomes.
  • Off-Target Effects : Employ orthogonal assays (e.g., SPR, ITC) to validate target binding .
    • Data Normalization : Include positive/negative controls (e.g., known inhibitors) in each assay batch.

Q. How can SHELX software improve crystallographic refinement of this compound?

  • Workflow :

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
  • Structure Solution : Use SHELXD for phase determination via dual-space methods .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., azide bond lengths: ~1.10–1.15 Å) .
    • Troubleshooting : Address twinning or disorder in the azetidine ring with TLS parameterization .

Q. What computational methods predict the compound’s interaction with biological targets?

  • In Silico Approaches :

  • Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
  • ADMET Prediction : SwissADME evaluates logP (predicted ~2.6) and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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